molecular formula C19H12FN3O2S B12175557 3-[2-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one

3-[2-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one

Cat. No.: B12175557
M. Wt: 365.4 g/mol
InChI Key: XVMRMLGITUGNTH-UFFVCSGVSA-N
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Description

3-[2-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one is a complex organic compound that features a unique combination of fluorophenyl, hydrazinyl, thiazolyl, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one typically involves a multi-step process. One common method includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with 2-hydroxyacetophenone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and thiazolyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[2-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one is unique due to its combination of fluorophenyl, hydrazinyl, thiazolyl, and chromenone moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H12FN3O2S

Molecular Weight

365.4 g/mol

IUPAC Name

3-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C19H12FN3O2S/c20-15-7-3-1-6-13(15)10-21-23-19-22-16(11-26-19)14-9-12-5-2-4-8-17(12)25-18(14)24/h1-11H,(H,22,23)/b21-10+

InChI Key

XVMRMLGITUGNTH-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N/N=C/C4=CC=CC=C4F

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NN=CC4=CC=CC=C4F

Origin of Product

United States

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